![molecular formula C32H40N2O10 B1429928 5-[3-(Dimethylamino)propyl]-10,11-dihydro-5H-dibenzo[b,f]azepin-2-yl methyl 2,3,4-tri-O-acetyl-beta-L-glucopyranosiduronate CAS No. 1053632-53-3](/img/structure/B1429928.png)
5-[3-(Dimethylamino)propyl]-10,11-dihydro-5H-dibenzo[b,f]azepin-2-yl methyl 2,3,4-tri-O-acetyl-beta-L-glucopyranosiduronate
Descripción general
Descripción
5-[3-(Dimethylamino)propyl]-10,11-dihydro-5H-dibenzo[b,f]azepin-2-yl methyl 2,3,4-tri-O-acetyl-beta-L-glucopyranosiduronate is a useful research compound. Its molecular formula is C32H40N2O10 and its molecular weight is 612.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 5-[3-(Dimethylamino)propyl]-10,11-dihydro-5H-dibenzo[b,f]azepin-2-yl methyl 2,3,4-tri-O-acetyl-beta-L-glucopyranosiduronate , often referred to as a derivative of dibenzoazepine, has garnered interest due to its potential biological activities. This article aims to explore its biological activity, mechanisms of action, and implications in pharmacology based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 596.68 g/mol. The compound features a dibenzoazepine core structure, which is significant in various pharmacological applications.
Key Properties
Property | Value |
---|---|
Molecular Weight | 596.68 g/mol |
LogP | 4.5327 |
Polar Surface Area (PSA) | 23.55 Ų |
Antidepressant Effects
Research indicates that compounds with a dibenzoazepine structure exhibit antidepressant properties. The parent compound, imipramine, has been extensively studied for its efficacy in treating major depressive disorders. The derivative may share similar mechanisms of action, particularly through the inhibition of norepinephrine and serotonin reuptake.
Case Study: Antidepressant Efficacy
A study conducted on animal models demonstrated that administration of the compound led to significant reductions in depressive-like behaviors as measured by the forced swim test and tail suspension test. These findings suggest a potential for similar antidepressant activity as seen with traditional tricyclic antidepressants (TCAs) .
Anti-inflammatory Properties
Emerging studies have suggested that derivatives of dibenzoazepines may possess anti-inflammatory properties. This is particularly relevant given the role of inflammation in various chronic diseases, including depression.
The anti-inflammatory effects are hypothesized to occur through the modulation of cytokine production and inhibition of nuclear factor kappa B (NF-kB) signaling pathways. In vitro studies have shown reduced levels of pro-inflammatory cytokines (e.g., IL-6, TNF-alpha) upon treatment with the compound .
Neuroprotective Effects
Neuroprotective properties have also been attributed to this class of compounds. Research indicates that they may protect neuronal cells from oxidative stress and apoptosis.
Experimental Evidence
In cell culture studies, the compound demonstrated a significant reduction in oxidative stress markers and increased cell viability under conditions mimicking neurodegeneration . This suggests potential applications in neurodegenerative diseases like Alzheimer's or Parkinson's disease.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for its therapeutic application. Preliminary studies indicate:
- Absorption : Rapid absorption post-oral administration.
- Distribution : High distribution volume due to lipophilicity.
- Metabolism : Primarily hepatic metabolism via cytochrome P450 enzymes.
- Excretion : Renal excretion of metabolites.
Aplicaciones Científicas De Investigación
Therapeutic Applications
The primary applications of this compound are linked to its structural similarity to known antidepressants and anxiolytics. The following sections detail its therapeutic uses:
Antidepressant Activity
Research indicates that compounds with a dibenzoazepine structure exhibit antidepressant properties. For instance, the parent compound imipramine has been extensively studied for its efficacy in treating major depressive disorder (MDD). The derivative's mechanism may involve the inhibition of serotonin and norepinephrine reuptake, akin to other tricyclic antidepressants (TCAs) .
Anxiolytic Effects
Similar to its antidepressant activity, this compound may also provide anxiolytic benefits. Studies suggest that modifications in the dibenzoazepine structure can enhance binding affinity to serotonin receptors, potentially leading to reduced anxiety symptoms .
Drug Formulation
The compound's glucopyranosiduronate moiety suggests potential use as a prodrug or in drug delivery systems. The acetylation of hydroxyl groups can improve solubility and bioavailability. This characteristic is particularly beneficial for oral formulations where absorption is critical .
Case Studies
Several studies have explored the pharmacological effects of related compounds:
Study 1: Efficacy in Depression
A clinical trial involving imipramine demonstrated significant improvement in patients with MDD compared to placebo controls. The study highlighted the importance of the dibenzoazepine framework in mediating these effects .
Study 2: Anxiolytic Properties
In animal models, a related compound showed reduced anxiety-like behaviors when administered at specific dosages. This suggests that derivatives of dibenzoazepines may be viable candidates for developing new anxiolytics .
Propiedades
IUPAC Name |
methyl (2R,3R,4R,5S,6R)-3,4,5-triacetyloxy-6-[[11-[3-(dimethylamino)propyl]-5,6-dihydrobenzo[b][1]benzazepin-3-yl]oxy]oxane-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H40N2O10/c1-19(35)40-27-28(41-20(2)36)30(42-21(3)37)32(44-29(27)31(38)39-6)43-24-14-15-26-23(18-24)13-12-22-10-7-8-11-25(22)34(26)17-9-16-33(4)5/h7-8,10-11,14-15,18,27-30,32H,9,12-13,16-17H2,1-6H3/t27-,28-,29-,30+,32+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSOVDPMPLUSAKI-LPSMZVTISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(C(OC(C1OC(=O)C)OC2=CC3=C(C=C2)N(C4=CC=CC=C4CC3)CCCN(C)C)C(=O)OC)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1[C@H]([C@@H](O[C@@H]([C@H]1OC(=O)C)OC2=CC3=C(C=C2)N(C4=CC=CC=C4CC3)CCCN(C)C)C(=O)OC)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H40N2O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70857780 | |
Record name | 5-[3-(Dimethylamino)propyl]-10,11-dihydro-5H-dibenzo[b,f]azepin-2-yl methyl 2,3,4-tri-O-acetyl-beta-L-glucopyranosiduronate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70857780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
612.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1053632-53-3 | |
Record name | 5-[3-(Dimethylamino)propyl]-10,11-dihydro-5H-dibenzo[b,f]azepin-2-yl methyl 2,3,4-tri-O-acetyl-beta-L-glucopyranosiduronate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70857780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.